Allyl tert-butyl carbonate Allyl tert-butyl carbonate
Brand Name: Vulcanchem
CAS No.: 70122-89-3
VCID: VC2041624
InChI: InChI=1S/C8H14O3/c1-5-6-10-7(9)11-8(2,3)4/h5H,1,6H2,2-4H3
SMILES: CC(C)(C)OC(=O)OCC=C
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol

Allyl tert-butyl carbonate

CAS No.: 70122-89-3

Cat. No.: VC2041624

Molecular Formula: C8H14O3

Molecular Weight: 158.19 g/mol

* For research use only. Not for human or veterinary use.

Allyl tert-butyl carbonate - 70122-89-3

CAS No. 70122-89-3
Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
IUPAC Name tert-butyl prop-2-enyl carbonate
Standard InChI InChI=1S/C8H14O3/c1-5-6-10-7(9)11-8(2,3)4/h5H,1,6H2,2-4H3
Standard InChI Key SWQDRYKDDGFPLL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)OCC=C
Canonical SMILES CC(C)(C)OC(=O)OCC=C

Basic Properties and Identification

Allyl tert-butyl carbonate is an organic compound with a carbonate functional group connected to both an allyl chain and a tert-butyl group. Its ability to serve as an electrophile in various reactions has made it a valuable reagent in organic synthesis.

Identification Data

ParameterValue
IUPAC Nametert-butyl prop-2-enyl carbonate
CAS Number70122-89-3
Molecular FormulaC₈H₁₄O₃
Molecular Weight158.19500 g/mol
InChIInChI=1S/C8H14O3/c1-5-6-10-7(9)11-8(2,3)4/h5H,1,6H2,2-4H3
InChIKeySWQDRYKDDGFPLL-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)OC(=O)OCC=C

Physical Properties

PropertyValue
Physical StateColorless liquid
Density0.955 g/cm³
Boiling Point168°C at 760 mmHg
Alternative Boiling Point100°C at 15 Torr
Flash Point60°C
Predicted Collision Cross Section [M+H]⁺135.0 Ų
Predicted Collision Cross Section [M+Na]⁺144.3 Ų
LogP2.12410

Chemical Structure and Characterization

Allyl tert-butyl carbonate features a central carbonate group (O-C(=O)-O) where one oxygen is attached to a tert-butyl group (C(CH₃)₃) and the other to an allyl group (CH₂=CH-CH₂-). This structure contributes to its utility in organic synthesis, particularly in reactions involving the transfer of the allyl group.

Structural Features

The allyl group in allyl tert-butyl carbonate contains a terminal alkene, which provides a site for further functionalization. The tert-butyl group, being bulky and electron-donating, influences the reactivity of the compound and can affect the regioselectivity of reactions involving this reagent. The carbonate group serves as a good leaving group in various substitution reactions .

Spectral Characteristics

While the search results don't provide detailed spectral data, the compound can be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). NMR signals corresponding to the allyl group (including the vinyl protons) and the tert-butyl group (appearing as a strong singlet for the nine equivalent protons) would be particularly diagnostic.

Synthesis Methods

Several methods have been developed for the synthesis of allyl tert-butyl carbonate, with the most common approaches involving the reaction of allyl alcohol with appropriate reagents to introduce the tert-butyl carbonate group.

Synthesis Using Di-tert-butyl Dicarbonate

A particularly effective method involves the reaction of allyl alcohol with di-tert-butyl dicarbonate (Boc₂O) using 4-dimethylaminopyridine (DMAP) as a catalyst:

  • Di-tert-butyl dicarbonate (10 g) is dissolved in 20 mL of anhydrous allyl alcohol

  • DMAP (275 mg, 5 mol%) is added all at once

  • The reaction proceeds with immediate evolution of CO₂

  • After approximately 1 hour, the reaction is complete

  • The product is purified by flash chromatography using 5% ethyl acetate/95% hexanes as the mobile phase

  • The yield is nearly quantitative (7.3 g)

This method is advantageous as it provides high yields under relatively mild conditions and uses readily available starting materials.

Industrial Production Methods

In an industrial setting, the synthesis of allyl tert-butyl carbonate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process generally includes careful control of temperature and pressure to ensure efficient production.

Chemical Reactions and Reactivity

Allyl tert-butyl carbonate exhibits distinctive reactivity patterns, particularly in metal-catalyzed reactions where it serves as an efficient allylating agent.

Palladium-Catalyzed Allylic Substitution

Allyl tert-butyl carbonate is extensively used in palladium-catalyzed allylic substitution reactions (Tsuji-Trost reactions). In these reactions, the allyl group is transferred to various nucleophiles with the carbonate serving as a leaving group. Studies have shown that tert-butyl carbonates provide higher yields of branched products compared to other carbonates (methyl, ethyl) or acetates .

Researchers have observed that reactions conducted with allylic tert-butyl carbonates give the highest yields of branched products from the carbonates tested, compared to methyl or ethyl carbonates. This is partly because the tert-butyl carbonate group decarboxylates less readily, reducing the formation of ether side products .

Iridium-Catalyzed Allylation

Allyl tert-butyl carbonate has been used in iridium-catalyzed asymmetric allylic substitution reactions. Research has shown that these reactions can proceed with high enantioselectivity when conducted with appropriate chiral catalysts. For example, using iridium catalysts formed from ligands like L1 or L2 with [Ir(cod)Cl]₂, researchers achieved high branched-to-linear ratios and enantioselectivities in allylation reactions .

Cobalt-Catalyzed Regioselective Allylic Alkylation

Recent research has explored cobalt-catalyzed regioselective allylic alkylation reactions using tertiary allyl carbonates like allyl tert-butyl carbonate with 1,3-dicarbonyl compounds. These reactions proceed without the need for external bases, in contrast to common reaction conditions for nucleophilic allylic substitutions catalyzed by palladium, rhodium, or iridium .

One study demonstrated that cobalt(I)-catalyzed reactions with tertiary allyl carbonates and 1,3-dicarbonyl compounds provide high regioselectivity for the branched product. This selectivity pattern is complementary to the selectivity commonly reported for palladium-catalyzed Tsuji-Trost reactions .

Reductive Coupling Reactions

Allyl tert-butyl carbonate can participate in reductive coupling reactions, especially under dual catalytic conditions. Recent research has described a one-step reductive protocol under cobalt/photoredox catalysis for the synthesis of 1,4-dienes with excellent regio- and stereoselectivity using allyl carbonates as π-allyl sources .

Applications in Organic Synthesis

Allyl tert-butyl carbonate has several important applications in organic synthesis, particularly in creating complex molecules and installing specific functional groups.

Synthesis of N-Allyl Carbamates

Allyl tert-butyl carbonate is used in the synthesis of N-allyl carbamates through direct asymmetric allylic substitution. Researchers have investigated reactions of tert-butyl carbamate (BocNH) with allyl tert-butyl carbonate in the presence of various catalysts to produce N-allyl carbamates with high regioselectivity and enantioselectivity .

Formation of Carbon-Carbon Bonds

The compound is valuable for forming new carbon-carbon bonds in organic synthesis. Its ability to serve as an allyl source in various metal-catalyzed reactions makes it useful for constructing complex molecular frameworks .

Synthesis of Pharmaceuticals and Fine Chemicals

Allyl tert-butyl carbonate is employed in the preparation of various pharmaceuticals, agrochemicals, and fine chemicals. It is particularly useful in medicinal chemistry and material science for the synthesis of complex molecules with specific stereochemical properties.

Enantioselective Reactions

The compound has been extensively studied in enantioselective reactions, particularly iridium-catalyzed asymmetric allylic substitutions. These reactions can provide products with high enantiopurity, which is important for the synthesis of bioactive compounds and natural products .

Comparison with Related Compounds

Allyl tert-butyl carbonate belongs to a family of allyl carbonates that differ in their reactivity and applications in organic synthesis.

Comparison with Other Allyl Carbonates

Allyl CarbonateReactivity Comparison
Allyl methyl carbonateLower yields in allylic substitution reactions compared to tert-butyl carbonate; higher tendency for decarboxylation
Allyl ethyl carbonateLower yields in allylic substitution reactions compared to tert-butyl carbonate; higher tendency for decarboxylation
Allyl isopropyl carbonateIntermediate reactivity between ethyl and tert-butyl carbonates
Allyl tert-butyl carbonateHighest yields in palladium-catalyzed allylic substitution reactions; lower tendency for decarboxylation; higher branched-to-linear selectivity

The unique reactivity of allyl tert-butyl carbonate is attributed to the presence of the bulky tert-butyl group, which influences the reactivity and selectivity in chemical reactions due to steric and electronic effects.

Relationship to BOC Protecting Group Chemistry

While allyl tert-butyl carbonate contains a tert-butyloxycarbonyl (BOC) moiety, it functions differently from the traditional BOC protecting group used for amines. The BOC protecting group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) and removed under acidic conditions .

Recent Research Developments

Recent research has expanded the understanding and applications of allyl tert-butyl carbonate in organic synthesis.

Deprotection Studies

Recent studies have investigated methods for the cleavage of tert-butyl groups in various compounds, including carbonates. One study reported a catalytic protocol for mild tert-butyl deprotection using tris-4-bromophenylamminium radical cation (magic blue) and triethylsilane. This method allows for the removal of tert-butyl groups under mild conditions without requiring high temperatures, transition metals, or strong acids or bases .

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